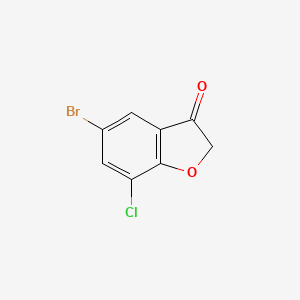
4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,5-dichloro-3-thiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-pyrimidinyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
科学研究应用
4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
相似化合物的比较
Similar Compounds
- (2E)-3-[(4-Chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one
- 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone
Uniqueness
4-Chlorobenzyl 4-(2,5-dichloro-3-thienyl)-2-pyrimidinyl sulfide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-19-6-5-12(20-15)11-7-13(17)22-14(11)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFYADTXUOKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)
![6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)
![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)


![N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}butanamide](/img/structure/B2869372.png)
![2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2869373.png)
![5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2869374.png)

